![molecular formula C8H4BrF B1526593 2-Bromo-4-ethynyl-1-fluorobenzene CAS No. 918487-39-5](/img/structure/B1526593.png)
2-Bromo-4-ethynyl-1-fluorobenzene
Overview
Description
2-Bromo-4-ethynyl-1-fluorobenzene is a derivative of benzene, with a bromine atom, a fluorine atom, and an ethynyl group attached to the benzene ring . It has a molecular weight of 199.02 .
Synthesis Analysis
One of the most common methods for synthesizing similar compounds is through the reaction of fluorobenzene with bromine, a process known as electrophilic aromatic substitution . This involves the substitution of a hydrogen atom in the benzene ring with a bromine atom .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-ethynyl-1-fluorobenzene can be represented by the linear formula: HC≡CC6H3(Br)F . The InChI key for this compound is KMRRTBNWAYXVNX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Bromo-4-ethynyl-1-fluorobenzene has a melting point of 54-59 °C . It is stored under nitrogen at a temperature of 4°C .Scientific Research Applications
Synthesis of Aryl Acetylenes
2-Bromo-4-ethynyl-1-fluorobenzene is utilized in the synthesis of aryl acetylenes through Sonogashira cross-coupling reactions . This process involves the reaction of haloarenes with terminal alkynes to form conjugated enynes, which are valuable intermediates in organic synthesis.
Pharmaceutical Intermediates
The compound serves as a reactive intermediate in the pharmaceutical industry. It’s used to construct molecular frameworks that are common in drug molecules, aiding in the development of new therapeutic agents.
Agrochemical Synthesis
Similar to its role in pharmaceuticals, this chemical is used to synthesize intermediates for agrochemical products. These intermediates are crucial for developing pesticides and herbicides that protect crops from pests and diseases.
Material Science Applications
In material science, 2-Bromo-4-ethynyl-1-fluorobenzene is employed to modify the properties of materials at a molecular level. It can be used to create polymers with specific characteristics or to enhance the properties of existing materials.
Organic Light-Emitting Diodes (OLEDs)
This compound is potentially used in the development of OLEDs. By incorporating it into the molecular structure of an OLED, it can improve the efficiency and lifespan of these devices.
Liquid Crystals
2-Bromo-4-ethynyl-1-fluorobenzene may be involved in the synthesis of liquid crystals. These substances have unique properties that make them suitable for displays and other optical applications.
Nanotechnology
In nanotechnology, the compound can be used to create carbon-based nanomaterials. These materials have applications in electronics, medicine, and energy storage.
Catalysis
Lastly, 2-Bromo-4-ethynyl-1-fluorobenzene can act as a ligand in catalysis. It can modify the activity of a catalyst, which is essential in speeding up chemical reactions in industrial processes.
Safety And Hazards
properties
IUPAC Name |
2-bromo-4-ethynyl-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c1-2-6-3-4-8(10)7(9)5-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBQVKKHGKJMBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-ethynyl-1-fluorobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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